Lipophilicity Advantage: LogP Comparison with Methyl Ester Analog
The ethyl ester derivative exhibits a substantially higher predicted octanol‑water partition coefficient (LogP) than its methyl ester counterpart, indicating enhanced lipophilicity that can improve membrane permeability and blood‑brain barrier penetration in early‑stage drug discovery [1].
| Evidence Dimension | Predicted Octanol‑Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.1749 |
| Comparator Or Baseline | Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate: 1.6 |
| Quantified Difference | ΔLogP = +0.57 (approx. 36% increase) |
| Conditions | Computational prediction (unspecified software); typical conditions for LogP estimation. |
Why This Matters
A 0.57‑unit increase in LogP often corresponds to a measurable improvement in membrane permeability, enabling the ethyl ester to serve as a more effective tool compound for CNS‑targeting or cell‑penetrant probe development.
- [1] Molaid. methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate | 1006319-34-1. https://www.molaid.com View Source
